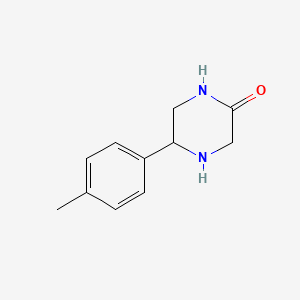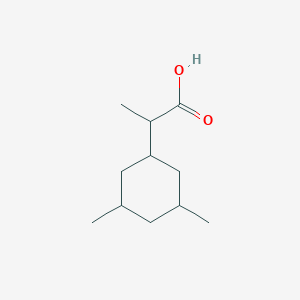
2-(3,5-Dimethylcyclohexyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylcyclohexyl)propanoic acid is an organic compound with the molecular formula C11H20O2 It is a derivative of propanoic acid, where the hydrogen atoms on the cyclohexyl ring are substituted with methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylcyclohexyl)propanoic acid typically involves the alkylation of cyclohexanone followed by carboxylation. One common method is the Friedel-Crafts alkylation of cyclohexanone with methyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 3,5-dimethylcyclohexanone is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by carbonation with carbon dioxide to yield the desired propanoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dimethylcyclohexyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Acid chlorides, bromides
Scientific Research Applications
2-(3,5-Dimethylcyclohexyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylcyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 2-(3,5-Dimethylphenyl)propanoic acid
- 2-(3,5-Dimethylcyclohexyl)acetic acid
- 2-(3,5-Dimethylcyclohexyl)butanoic acid
Comparison: Compared to similar compounds, 2-(3,5-Dimethylcyclohexyl)propanoic acid is unique due to its specific substitution pattern on the cyclohexyl ring, which may influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 5 positions can affect the compound’s steric and electronic properties, making it distinct from other derivatives.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-(3,5-dimethylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C11H20O2/c1-7-4-8(2)6-10(5-7)9(3)11(12)13/h7-10H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
DPQASIODGLHIFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)C(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


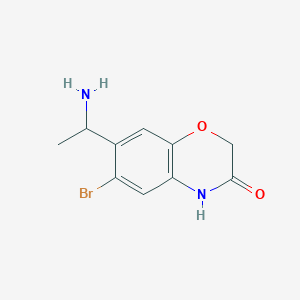
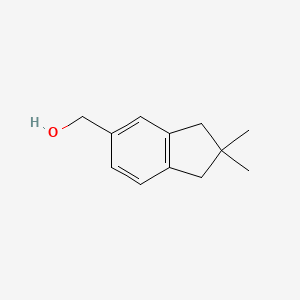
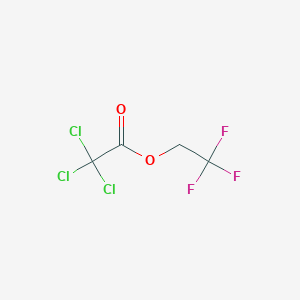
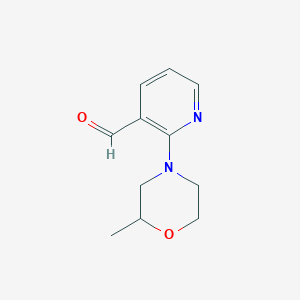
![3-Methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B13160632.png)
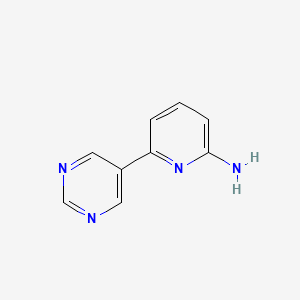
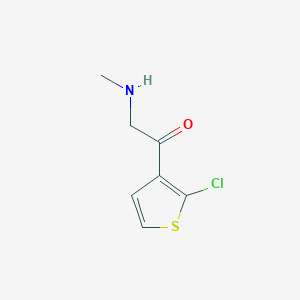
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13160639.png)
![Decahydropyrrolo[3,2-c]azepine](/img/structure/B13160643.png)
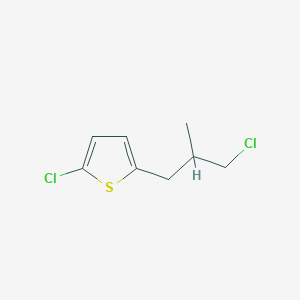
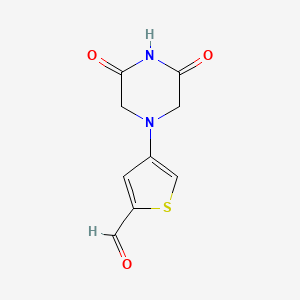
![{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13160677.png)
![2-tert-Butyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13160683.png)
